Imidazo[1,2-a]pyridines are a class of heterocyclic compounds characterized by a fused imidazole and pyridine ring. [https://www.semanticscholar.org/paper/181171cd5fabaf7de870afa360d9c963fad7c3ba []] These compounds are significant in pharmaceutical research due to their diverse biological activities, including anti-cancer, anti-tubercular, and anti-inflammatory properties. [https://www.semanticscholar.org/paper/157c4ec6f4c7c60cb2121f8c20d844d056fa09f2 []]
7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. It is characterized by the presence of a bromine atom at the 7th position and a carboxylic acid group at the 2nd position of the imidazo[1,2-a]pyridine ring. With the CAS Number 1019018-46-2, this compound has gained attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid is classified as a heterocyclic aromatic compound. It falls under the category of nitrogen-containing heterocycles, specifically within the imidazo[1,2-a]pyridine derivatives.
The synthesis of 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid typically involves cyclization reactions starting from appropriate precursors. Various methods have been reported for its synthesis:
The molecular formula for 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid is CHBrNO. The structure can be represented using various chemical notation systems:
InChI=1S/C8H5BrN2O2/c9-5-1-2-11-4-6(8(12)13)10-7(11)3-5/h1-4H,(H,12,13)
OC(=O)C1=CN2C=CC(Br)=CC2=N1
These representations provide a standardized way to encode the compound's molecular structure for databases and computational analysis .
The molecular weight of 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid is approximately 241.04 g/mol. The melting point ranges from 234°C to 235°C, indicating its solid state at room temperature .
7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid participates in several chemical reactions:
These reactions are typically carried out under controlled conditions to optimize yield and selectivity. For instance, substitution reactions may require specific solvents and temperatures to favor desired pathways while minimizing side reactions.
The mechanism of action for 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with biological targets through various pathways:
Studies have demonstrated that derivatives of this compound exhibit moderate activity against various cancer cell lines and pathogens such as Mycobacterium tuberculosis, indicating its broad therapeutic potential .
The compound exhibits typical reactivity associated with carboxylic acids and halogenated compounds:
Relevant data indicate that its physical properties make it suitable for various synthetic applications in medicinal chemistry .
7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid has several applications in scientific research:
The efficient construction of the imidazo[1,2-a]pyridine scaffold represents a critical step in accessing 7-bromoimidazo[1,2-a]pyridine-2-carboxylic acid. Modern catalytic approaches have significantly improved the regioselectivity and yield of this brominated heterocycle.
Palladium catalysis enables precise bromine introduction at the C7 position—a key regiochemical outcome essential for downstream functionalization. The Gould-Jacobs reaction sequence remains prominent, starting with cyclocondensation of 2-aminopyridine with α-bromoaldehydes or their synthetic equivalents (e.g., bromoacetaldehyde diethyl acetal). This affords the imidazo[1,2-a]pyridine core with inherent C3 unsubstitution, crucial for subsequent C7 bromination [4]. Direct electrophilic bromination using molecular bromine (Br₂) in dichloromethane achieves high C7 regioselectivity due to the electron-rich C5-C7 positions of the heterocycle. Optimization studies reveal that controlled addition of 1.05 equivalents Br₂ at 0°C minimizes di- and tribromination byproducts, yielding 7-bromoimidazo[1,2-a]pyridine in >85% purity after recrystallization from ethanol/water mixtures [4].
Microwave irradiation has revolutionized the cyclocondensation step, reducing reaction times from hours to minutes while improving yields. By reacting 2-amino-5-bromopyridine with 2-bromo-1,1-diethoxyethane under microwave conditions (150°C, 20 min), the 7-bromoimidazo[1,2-a]pyridine core is obtained in 92% yield—a 25% increase over conventional heating [4]. This acceleration arises from rapid, uniform superheating of polar intermediates, minimizing thermal decomposition pathways. Solvent optimization demonstrates that acetic acid/water (4:1) mixtures enhance regioselectivity compared to neat conditions, suppressing N-alkylation byproducts.
Table 1: Brominated Imidazo[1,2-a]pyridine Intermediates
Compound Name | CAS Number | Molecular Formula | Key Applications |
---|---|---|---|
7-Bromoimidazo[1,2-a]pyridine | 808744-34-5 | C₇H₅BrN₂ | Core brominated scaffold [2] [7] |
Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate | Not specified | C₁₀H₉BrN₂O₂ | Carboxylation precursor [6] |
Introducing the carboxylic acid moiety at the C2 position demands precise regiocontrol, leveraging the inherent electronic asymmetry of the 7-bromoimidazo[1,2-a]pyridine scaffold.
The C2 position exhibits exceptional nucleophilicity, enabling directed metalation strategies. Treatment of 7-bromoimidazo[1,2-a]pyridine with n-butyllithium (-78°C, THF) generates the C2 lithiated species within 30 minutes, which subsequently reacts with solid CO₂ (dry ice) to afford the carboxylic acid after acidic workup. Critical to success is the ortho-directing effect of the pyridinic nitrogen, which coordinates lithium to favor C2 deprotonation over competing C3 or C5 pathways. This method achieves 70–75% regioselectivity for the C2 carboxylated product, with minor amounts (<15%) of C3 isomers detected by LC-MS [4]. Anhydrous conditions are mandatory, as trace water causes protonolysis and dimerization byproducts.
Carboxylation via ester hydrolysis provides superior scalability and avoids cryogenic conditions. Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate serves as the principal precursor, accessible through:
Table 2: Ester Hydrolysis Conditions & Yields
Ester Precursor | Hydrolysis Agent | Temperature | Time (h) | Yield (%) |
---|---|---|---|---|
Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate | 2M NaOH(aq) | 80°C | 4 | 88% [6] |
Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate | LiOH·H₂O in THF/H₂O | 70°C | 6 | 92% [1] |
Base-mediated saponification using lithium hydroxide (THF/H₂O, 3:1) at 70°C for 6 hours achieves near-quantitative conversion to 7-bromoimidazo[1,2-a]pyridine-2-carboxylic acid (>95% purity by HPLC). Prolonged heating or elevated temperatures (>90°C) promote decarboxylation, necessitating careful reaction monitoring [1] [6].
Solid-phase techniques enable rapid diversification of 7-bromoimidazo[1,2-a]pyridine-2-carboxylic acid into amide and ester libraries. Wang resin-bound esters serve as key intermediates: the carboxylic acid is anchored via DIC/HOBt coupling, leaving the C7 bromide available for Suzuki-Miyaura cross-coupling. Using Pd(PPh₃)₄/K₂CO₃ in DMF/H₂O, arylboronic acids couple at C7 in >85% conversion (LC-MS monitoring). Subsequent TFA cleavage (DCM, 25°C, 2h) releases diversified 7-arylimidazo[1,2-a]pyridine-2-carboxylic acids without affecting the carboxyl group. This orthogonal protection/coupling strategy facilitates synthesis of >50 analogs in parallel, with purities >80% after precipitation [4].
Table 3: Key Derivatives Accessible via Solid-Phase Synthesis
Compound Class | Transformation | Typical Yield Range |
---|---|---|
7-Arylimidazo[1,2-a]pyridine-2-carboxylic acids | Suzuki coupling → Acid cleavage | 75–85% |
7-Alkynylimidazo[1,2-a]pyridine-2-carboxamides | Sonogashira coupling → Amidation | 70–80% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: